

theoretical vs. experimental properties of 1-isopropyl-3-nitrobenzene

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Compound of Interest

Compound Name: **1-Isopropyl-3-nitrobenzene**

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An In-depth Technical Guide to the Theoretical and Experimental Properties of **1-Isopropyl-3-nitrobenzene**

Introduction

1-Isopropyl-3-nitrobenzene (CAS No. 6526-74-5) is an aromatic nitro compound with significant utility as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.^{[1][2]} Its chemical structure, featuring both an activating isopropyl group and a deactivating nitro group at a meta-position relative to each other, imparts a unique reactivity profile. This guide provides a comprehensive analysis of the compound's properties, contrasting its computationally derived theoretical characteristics with experimentally determined data. Understanding this interplay is crucial for predicting its behavior in chemical reactions, optimizing synthesis protocols, and ensuring safe handling.

I. Molecular Structure and Theoretical Properties

Computational chemistry provides invaluable predictive data about a molecule's intrinsic properties before it is even synthesized. These theoretical values offer a baseline for understanding its behavior and are essential for modern chemical research. The canonicalized structure of **1-isopropyl-3-nitrobenzene** consists of a benzene ring substituted with an isopropyl group at position 1 and a nitro group at position 3.

Computed Molecular Data Summary

Property	Value	Significance
Molecular Formula	C ₉ H ₁₁ NO ₂	Defines the elemental composition.[1][3][4][5]
Molecular Weight	165.19 g/mol	Used for stoichiometric calculations.[2][3][4]
Topological Polar Surface Area (TPSA)	45.8 Å ²	Predicts drug transport properties like membrane permeability.[3]
Octanol/Water Partition Coeff. (LogP)	3.24	Indicates high hydrophobicity, suggesting good solubility in nonpolar solvents.[2][4]
Hydrogen Bond Acceptor Count	2	The two oxygen atoms of the nitro group can act as H-bond acceptors.[3]
Rotatable Bond Count	1	Refers to the C-C bond between the benzene ring and the isopropyl group, influencing conformational flexibility.[6]
Complexity	162	A metric reflecting the intricacy of the molecular structure.[3]

These computational values, derived from algorithms like XLogP3-AA, offer a powerful predictive framework. For instance, the TPSA and LogP values are critical in early-stage drug discovery for forecasting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

II. Experimental Physicochemical and Spectroscopic Properties

Experimental data provides a real-world validation of theoretical predictions. The properties of **1-isopropyl-3-nitrobenzene** have been characterized through various analytical techniques,

which are summarized below.

Table of Experimental Properties

Property	Value	Source
CAS Number	6526-74-5	[1] [3] [4]
Appearance	No data available	N/A
Boiling Point	224.4°C at 760 mmHg	[4]
Density	1.091 g/cm ³	[4]
Flash Point	83.3°C	[4] [7]
Refractive Index	1.533	[4]

Spectroscopic Analysis: Elucidating the Structure

Spectroscopy is the cornerstone of structural determination in organic chemistry. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure of **1-isopropyl-3-nitrobenzene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is predicted to show distinct signals. The six methyl protons (-CH₃) of the isopropyl group would appear as a doublet due to splitting by the adjacent single proton. The methine proton (-CH) would, in turn, be split into a septet by the six methyl protons. The four protons on the aromatic ring would produce complex signals in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group.
 - ¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons and two signals for the isopropyl group carbons, confirming the molecular symmetry.
- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

- $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (N-O) group.
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2970\text{-}2870 \text{ cm}^{-1}$: Aliphatic C-H stretching from the isopropyl group.
- $\sim 1600 \text{ cm}^{-1}$ and $\sim 1475 \text{ cm}^{-1}$: Aromatic C=C ring stretching.
- Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and fragmentation patterns.
 - Molecular Ion (M^+): A peak at $m/z = 165$, corresponding to the molecular weight of the compound.[3]
 - Key Fragmentation: A prominent peak is expected at $m/z = 150$, resulting from the loss of a methyl radical ($[M-15]^+$), a common fragmentation pathway for isopropyl-substituted compounds.

The relationship between theoretical modeling and experimental validation is a cyclical and self-reinforcing process that is fundamental to chemical science.

Caption: Workflow of Theoretical Prediction and Experimental Validation.

III. Synthesis and Reactivity

The synthesis of **1-isopropyl-3-nitrobenzene** is challenging due to the directing effects of the substituents on the benzene ring. The isopropyl group is an ortho-, para-director, while the nitro group is a meta-director. Direct nitration of isopropylbenzene (cumene) predominantly yields the ortho- and para-isomers. Therefore, multi-step synthetic routes are often required to achieve the desired meta-substitution pattern.

One documented, though complex, synthesis proceeds via the deamination of an aniline precursor.[8] A more common general approach involves the careful nitration of isopropylbenzene and subsequent isomer separation.

Experimental Protocol: Nitration of Isopropylbenzene

This protocol describes a general method for the nitration of isopropylbenzene, which produces a mixture of isomers including the target **1-isopropyl-3-nitrobenzene**. The separation of these isomers is a critical subsequent step.

Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active agent for aromatic nitration. The reaction is highly exothermic and must be cooled to prevent over-nitration and side reactions.

Step-by-Step Methodology:

- **Preparation:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
- **Nitrating Mixture:** Slowly add concentrated nitric acid to the cooled sulfuric acid via the dropping funnel while maintaining the low temperature.
- **Addition of Substrate:** Once the nitrating mixture is prepared and cooled, add isopropylbenzene dropwise to the mixture. The temperature must be carefully controlled and kept below 10°C throughout the addition.
- **Reaction:** After the addition is complete, allow the mixture to stir at a controlled temperature for 1-2 hours to ensure the reaction goes to completion.
- **Quenching:** Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This step quenches the reaction and precipitates the crude product mixture.
- **Work-up:** Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.
- **Purification:** Combine the organic layers, wash with a dilute sodium bicarbonate solution to neutralize residual acid, then wash with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4).
- **Isolation:** Remove the solvent under reduced pressure. The resulting crude oil is a mixture of isomers. Isolate **1-isopropyl-3-nitrobenzene** from the ortho- and para-isomers using fractional distillation under vacuum or column chromatography.

Caption: General Workflow for Synthesis and Purification.

IV. Safety and Handling

1-Isopropyl-3-nitrobenzene is classified as a hazardous substance and requires careful handling to minimize exposure.

- GHS Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[9]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
 - P270: Do not eat, drink or smoke when using this product.[9]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

Handling and Storage:

- Work in a well-ventilated area or under a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[9][10]

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